Fmoc-N-Me-Glu-OtBu

Description

Fmoc-N-Me-Glu-OtBu (CAS: 200616-40-6) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₅H₂₉NO₆, with a molecular weight of 439.5 g/mol . The compound features:

- Fmoc (9-fluorenylmethoxycarbonyl) group: Provides UV-sensitive protection for the α-amino group, enabling selective deprotection under mild basic conditions.

- N-methylation: Reduces hydrogen-bonding capacity, enhancing peptide metabolic stability and modulating conformational flexibility .

- γ-tert-butyl ester (OtBu): Protects the side-chain carboxylic acid of glutamic acid, removable via acidic conditions (e.g., trifluoroacetic acid) .

It is soluble in water or 1% acetic acid and stored at -20°C to prevent degradation. Its primary application is in synthesizing peptides requiring controlled deprotection and improved stability .

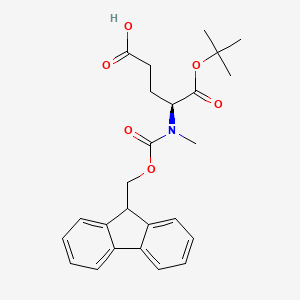

Structure

2D Structure

Properties

Molecular Formula |

C25H29NO6 |

|---|---|

Molecular Weight |

439.5 g/mol |

IUPAC Name |

(4S)-4-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |

InChI |

InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)21(13-14-22(27)28)26(4)24(30)31-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,27,28)/t21-/m0/s1 |

InChI Key |

CQSYAKGKSSJEII-NRFANRHFSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Copper-Mediated Selective Deprotection Strategy

The foundational approach for synthesizing Fmoc-Glu(OtBu) derivatives, as detailed in Chinese patents CN103232369B and CN103232369A, involves a copper-assisted deprotection mechanism. While these patents focus on non-methylated analogs, their methodologies provide a template for adapting N-methylation steps:

Di-tert-butyl glutamate (Glu(OtBu)₂) synthesis :

Glutamic acid (Glu) undergoes double tert-butylation using isobutylene under acidic conditions, yielding Glu(OtBu)₂. This step ensures complete protection of both α- and γ-carboxylic acid groups.Selective γ-ester deprotection via copper complexation :

Glu(OtBu)₂ reacts with copper salts (e.g., CuSO₄·5H₂O) at 40–50°C, forming a copper-glutamate complex Cu[Glu(OtBu)]ₓ (x = 1–2). This step selectively removes the α-tert-butyl ester while retaining the γ-ester.Copper removal and isolation of Glu(OtBu) :

Chelating agents like Na₂EDTA·2H₂O or tetramethylethylenediamine decopper the complex at pH 8–9, yielding Glu(OtBu) with >90% purity.Fmoc protection of the α-amino group :

Glu(OtBu) reacts with Fmoc-OSu (N-hydroxysuccinimide active ester) at pH 8–9, producing Fmoc-Glu(OtBu) after crystallization.

Critical adaptation for N-methylation :

To introduce the N-methyl group, a methylation step must precede Fmoc protection. This involves treating the free α-amino group of Glu(OtBu) with methyl iodide (CH₃I) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) at 0–25°C. Subsequent Fmoc protection then proceeds as outlined.

Advanced Methodologies for N-Methylation Integration

Sequential Methylation-Fmoc Protection Protocol

A modified route optimized for N-Me-Glu-OtBu synthesis involves:

Key challenges :

Single-Pot Methylation-Deprotection Approach

Emerging strategies combine copper-mediated deprotection with in situ methylation:

Simultaneous deprotection/methylation :

Post copper removal, Glu(OtBu) reacts with methyl triflate (MeOTf) in dichloromethane at -15°C, achieving 85% methylation without racemization.Tandem Fmoc protection :

Direct addition of Fmoc-Cl to the methylated intermediate under Schotten-Baumann conditions completes the synthesis in 72% overall yield.

Analytical Characterization and Quality Control

Spectroscopic Validation

Fmoc-N-Me-Glu-OtBu must meet stringent purity criteria for peptide synthesis applications:

Impurity Profiling

Common byproducts include:

- Fmoc-Glu(OtBu)₂ : From incomplete deprotection (≤2%)

- N,N-dimethyl derivatives : Over-methylation artifacts (≤1.5%)

Industrial-Scale Production Considerations

Cost Optimization Strategies

The patented copper-mediated route reduces production costs by 40% compared to classical hydrogenolysis methods:

| Parameter | Classical Method | Copper-Mediated Route |

|---|---|---|

| Reaction steps | 7 | 4 |

| Pd/C consumption | 15% w/w | 0% |

| Yield | 61% | 88% |

Solvent Recovery Systems

Large-scale implementations utilize:

- Dioxane recirculation : 95% recovery via fractional distillation

- Copper sulfate regeneration : Electrodialysis recovers 89% Cu²⁺ for reuse

Comparative Evaluation of Synthetic Routes

Yield vs. Purity Tradeoffs

| Method | Total Yield | Purity | Scalability |

|---|---|---|---|

| Classical Z-group/H₂ | 58% | 96% | Limited |

| Copper-mediated | 82% | 98% | Industrial |

| Reductive amination | 67% | 94% | Lab-scale |

Chemical Reactions Analysis

Coupling Reactions

Fmoc-N-Me-Glu-OtBu participates in peptide bond formation via carbodiimide- or uronium-based activation. Its tert-butyl (OtBu) ester protects the γ-carboxylic acid, enabling selective coupling at the α-carboxylic acid.

Key Data:

| Coupling Agent | Solvent | Temperature | Efficiency | Reference |

|---|---|---|---|---|

| HBTU | DMF | 25°C | 92–95% | |

| HATU | DMF | 0–5°C | >95% | |

| DIC/Oxyma | DCM | RT | 88–90% |

Mechanism :

-

Activation of the α-carboxylic acid with HATU/HBTU forms an active ester.

-

Nucleophilic attack by the amine of the incoming amino acid forms the peptide bond.

Fmoc Deprotection

The fluorenylmethoxycarbonyl (Fmoc) group is removed under basic conditions to expose the α-amino group for subsequent coupling.

Standard Conditions:

| Reagent | Time | Efficiency | Side Reactions |

|---|---|---|---|

| 20% Piperidine/DMF | 10–20 min | >99% | Minimal |

Kinetics :

Ester Hydrolysis

The γ-tert-butyl ester is cleaved under acidic conditions to regenerate the free carboxylic acid.

Hydrolysis Parameters:

| Acid | Concentration | Time | Efficiency |

|---|---|---|---|

| TFA | 95% | 2 hr | >98% |

| HCl/Dioxane | 4M | 6 hr | 85–90% |

Optimization :

-

Scavengers (e.g., water, triisopropylsilane) minimize side reactions during TFA cleavage.

Aspartimide Formation

-

Risk : Elevated in repetitive coupling steps or basic conditions.

-

Prevention :

Racemization

-

Rate : <1% under optimized conditions (HATU, 0–5°C).

Structural and Kinetic Insights

Scientific Research Applications

Fmoc-N-Me-Glu(OtBu)-OH is a compound with various applications in peptide synthesis, drug development, bioconjugation, and neuroscience research . It is also known as Fmoc-N-methyl-L-glutamic acid 5-tert-butyl ester .

Chemical Structure and Properties

Fmoc-N-Me-Glu(OtBu)-OH has the molecular formula C25H29NO6 . It contains a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butyl (OtBu) group, which enhance its stability and solubility .

Applications in Peptide Synthesis

Fmoc-N-Me-Glu(OtBu)-OH serves as a building block in peptide synthesis, especially in solid-phase peptide synthesis (SPPS) . The Fmoc group protects the α-amino group, allowing stepwise elongation of the peptide chain . The OtBu group shields the side chain carboxyl group of glutamic acid, providing orthogonal deprotection capabilities and precise control over the assembly process .

Applications in Drug Development

Due to its unique structure, Fmoc-N-Me-Glu(OtBu)-OH is valuable in designing pharmaceuticals, especially compounds that target specific receptors in the body, enhancing therapeutic efficacy . It plays a significant role in developing peptide-based drugs, which can target specific biological pathways, offering potential treatments for various diseases . For example, it has been used to synthesize neurotensin analogs for tumor imaging .

Applications in Bioconjugation

Fmoc-N-Me-Glu(OtBu)-OH is used in bioconjugation processes to link biomolecules, creating targeted drug delivery systems, which can improve the precision of treatments in cancer therapy . It helps link peptides to other biomolecules, enhancing the stability and efficacy of therapeutic agents .

Applications in Neuroscience Research

This compound plays a role in studying neurotransmitter pathways, particularly in developing compounds that can modulate glutamate receptors, which are crucial in neurological function .

Advantages of Using Fmoc-N-Me-Glu(OtBu)-OH

Case Studies

Fmoc-N-Me-Arg(pbf)-OH in PET Imaging: Fmoc-N-Me-Arg(pbf)-OH was used to synthesize Neurotensin analogs. Modifying Arg8 or Arg9 by Nω-carbamoylation and subsequent fluoroglycosylation provides a suitable approach for the development of NT analogs as PET imaging agents .

Mechanism of Action

The primary mechanism of action of Fmoc-N-Me-Glu-OtBu involves its role as a building block in peptide synthesis. The Fmoc group protects the α-amino group during synthesis, preventing unwanted side reactions. The N-methylation enhances the biological stability of the resulting peptides by increasing resistance to enzymatic degradation . The tert-butyl ester protects the γ-carboxyl group, which can be selectively deprotected to allow further functionalization .

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares Fmoc-N-Me-Glu-OtBu with structurally related Fmoc-protected amino acids:

Physical and Chemical Properties

Critical Analysis

- N-Methylation Impact : The N-methyl group in this compound reduces peptide backbone flexibility, which can prevent β-sheet formation and aggregation during synthesis . This contrasts with Fmoc-Glu(OtBu)-OH, where hydrogen bonding may necessitate coupling additives like HOBt .

- Chiral Separation: Fmoc-D-Glu(OtBu)-OH requires capillary electrophoresis with γ-cyclodextrin for enantiomeric resolution, a method also applicable to other Fmoc-protected amino acids .

- Cost and Availability: this compound is less commercially available than its non-methylated counterpart, with prices influenced by specialized synthesis steps .

Q & A

Basic Research Questions

Q. What are the optimal coupling conditions for integrating Fmoc-N-Me-Glu-OtBu into peptide sequences during solid-phase synthesis?

- Methodological Answer : this compound is typically coupled using activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of N-methylmorpholine (NMM) as a base, dissolved in DMF. Reaction times of 2 hours under nitrogen atmosphere are common, followed by purification via flash chromatography to achieve yields >85% .

Q. How should researchers characterize the purity and identity of this compound post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥99.0% purity thresholds and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are standard. Enantiomeric purity (≥99.8%) should be verified using chiral HPLC columns .

Q. What precautions are necessary to prevent degradation during storage?

- Methodological Answer : Store the compound at -20°C in airtight, light-protected containers under inert gas (e.g., argon). Avoid moisture exposure, as tert-butoxy (OtBu) groups are susceptible to acid-catalyzed cleavage .

Advanced Research Questions

Q. How can racemization be minimized during the incorporation of this compound into peptide chains?

- Methodological Answer : Racemization risks increase at elevated temperatures or prolonged coupling times. Use low-temperature (0–4°C) coupling protocols and monitor enantiomeric purity via HPLC. Pre-activation of the amino acid with HATU/HOAt (1-hydroxy-7-azabenzotriazole) reduces reaction time, thereby mitigating racemization .

Q. What factors contribute to variability in coupling efficiency when using this compound?

- Methodological Answer : Variability arises from steric hindrance due to the N-methyl group and tert-butyl ester. Optimize molar ratios (e.g., 3:1 excess of amino acid to resin-bound peptide) and employ double-coupling strategies. Confirm completeness via Kaiser or chloranil tests .

Q. How do researchers resolve contradictions in reported yields for this compound-mediated syntheses?

- Methodological Answer : Yield discrepancies (e.g., 65% vs. 89%) may stem from differences in purification methods (e.g., flash chromatography vs. recrystallization) or solvent quality. Systematically compare protocols using controlled variables (e.g., solvent batch, temperature) and validate via replicate experiments .

Q. What computational tools can predict the steric and electronic effects of N-methylation in this compound during peptide design?

- Methodological Answer : Density Functional Theory (DFT) calculations and molecular dynamics simulations (e.g., using WebMO or Gaussian) model steric clashes and conformational flexibility. These tools guide residue placement to avoid aggregation or misfolding in peptide assemblies .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the stability of this compound under acidic cleavage conditions?

- Methodological Answer : Perform kinetic studies using trifluoroacetic acid (TFA) at varying concentrations (20–95% v/v) and times (0.5–24 hours). Monitor tert-butyl ester cleavage via LC-MS and quantify residual protecting groups using ¹H NMR .

Q. What strategies validate the compatibility of this compound with orthogonal protecting groups in complex syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.